molecular formula C11H11FO3 B14814066 (R)-Methyl 6-fluorochroman-2-carboxylate CAS No. 129050-25-5

(R)-Methyl 6-fluorochroman-2-carboxylate

Cat. No.: B14814066
CAS No.: 129050-25-5
M. Wt: 210.20 g/mol
InChI Key: QAYAXMIKHJVIJM-SNVBAGLBSA-N
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Description

2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester, (2R)- is a fluorinated organic compound belonging to the benzopyran family This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl ester group at the 2nd position of the benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester, (2R)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoro-2H-1-benzopyran-2-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

    Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps for solvent recovery and recycling to minimize waste.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester, (2R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

    Reduction: Formation of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester, (2R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester, (2R)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.

    Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Similar structure but lacks the methyl ester group.

    6-Fluoro-4-hydroxychromane-2-carboxylic acid: Contains a hydroxyl group instead of a methyl ester.

    6-Fluoro-4-oxochromane-2-carboxylic acid: Contains a keto group instead of a methyl ester.

Uniqueness

The presence of the methyl ester group in 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester, (2R)- imparts unique chemical properties, such as increased lipophilicity and potential for ester hydrolysis, which can influence its biological activity and pharmacokinetic profile.

Properties

CAS No.

129050-25-5

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl (2R)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate

InChI

InChI=1S/C11H11FO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3/t10-/m1/s1

InChI Key

QAYAXMIKHJVIJM-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)[C@H]1CCC2=C(O1)C=CC(=C2)F

Canonical SMILES

COC(=O)C1CCC2=C(O1)C=CC(=C2)F

Origin of Product

United States

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